molecular formula C16H21BClNO3 B13724450 3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B13724450
M. Wt: 321.6 g/mol
InChI Key: VPQZHTFVKULYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a cyclopropyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoic acid with cyclopropylamine under suitable conditions to form 3-chloro-N-cyclopropylbenzamide.

    Introduction of the Dioxaborolane Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used in various steps of the synthesis.

    Oxidizing and Reducing Agents: Depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds .

Scientific Research Applications

3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, and the pathways involved .

Properties

Molecular Formula

C16H21BClNO3

Molecular Weight

321.6 g/mol

IUPAC Name

3-chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)11-7-10(8-12(18)9-11)14(20)19-13-5-6-13/h7-9,13H,5-6H2,1-4H3,(H,19,20)

InChI Key

VPQZHTFVKULYET-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NC3CC3

Origin of Product

United States

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